molecular formula C10H20N4 B3054995 3,5-Dibutyl-4h-1,2,4-triazol-4-amine CAS No. 62695-58-3

3,5-Dibutyl-4h-1,2,4-triazol-4-amine

Cat. No.: B3054995
CAS No.: 62695-58-3
M. Wt: 196.29 g/mol
InChI Key: BASFOKKHWVKTTF-UHFFFAOYSA-N
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Description

3,5-Dibutyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of two butyl groups attached to the triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its versatility and is found in various biologically active molecules, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibutyl-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with aliphatic amines under oxidative conditions. For instance, hydrazones can react with aliphatic amines in the presence of an oxidizing agent like iodine to form the triazole ring .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives, including this compound, often employs multistep synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are common strategies in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibutyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the triazole ring .

Scientific Research Applications

3,5-Dibutyl-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibutyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, in some aromatase inhibitors, the nitrogen atoms bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibutyl-4H-1,2,4-triazol-4-amine is unique due to the presence of two butyl groups, which can influence its chemical reactivity and biological activity. These butyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

3,5-dibutyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c1-3-5-7-9-12-13-10(14(9)11)8-6-4-2/h3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASFOKKHWVKTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(N1N)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559072
Record name 3,5-Dibutyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62695-58-3
Record name 3,5-Dibutyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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